3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve inhibition of key enzymes or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine include other pyrazole derivatives, such as:
- 1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole
- 1-cyclopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole
- 1-cyclopropyl-3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-3-18-9-10(8-15-18)7-14-13-6-12(11-4-5-11)16-17(13)2/h6,8-9,11,14H,3-5,7H2,1-2H3 |
InChI Key |
KWZYXJWFHXYZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
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